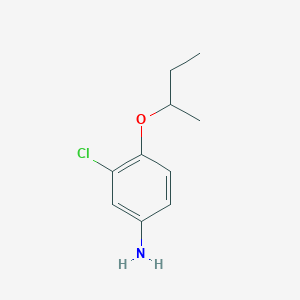

4-(Butan-2-yloxy)-3-chloroaniline

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

5493-77-6 |

|---|---|

Molecular Formula |

C10H14ClNO |

Molecular Weight |

199.68 g/mol |

IUPAC Name |

4-butan-2-yloxy-3-chloroaniline |

InChI |

InChI=1S/C10H14ClNO/c1-3-7(2)13-10-5-4-8(12)6-9(10)11/h4-7H,3,12H2,1-2H3 |

InChI Key |

AMGRWHTUTWTUSF-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)OC1=C(C=C(C=C1)N)Cl |

Origin of Product |

United States |

Nomenclature and Stereochemical Aspects of 4 Butan 2 Yloxy 3 Chloroaniline

Systematic IUPAC Naming Conventions for the Compound

The systematic name for 4-(butan-2-yloxy)-3-chloroaniline is determined by the rules set forth by the International Union of Pure and Applied Chemistry (IUPAC). The parent structure is identified as aniline (B41778). The substituents on the benzene (B151609) ring are a chlorine atom and a butan-2-yloxy group. According to IUPAC nomenclature, the amino group (-NH2) is the principal functional group and is assigned position 1 on the benzene ring. The other substituents are then numbered to give them the lowest possible locants.

Following these rules, the chlorine atom is at position 3 and the butan-2-yloxy group is at position 4. The butan-2-yloxy substituent itself is composed of a four-carbon chain (butane) attached to the oxygen atom at its second carbon. Therefore, the systematic IUPAC name for the compound is This compound .

For clarity in more complex structures or databases, an alternative IUPAC-preferred name can be generated where the aniline is named as a benzenamine. In this case, the name would be 4-(butan-2-yloxy)-3-chlorobenzenamine .

| Nomenclature Type | Name |

| Common Name | 4-(sec-butoxy)-3-chloroaniline |

| Systematic IUPAC Name | This compound |

| Alternative IUPAC Name | 4-(Butan-2-yloxy)-3-chlorobenzenamine |

Chirality at the Butan-2-yloxy Moiety: Enantiomeric and Diastereomeric Considerations

The stereochemistry of this compound is defined by the presence of a chiral center in the butan-2-yloxy group. The second carbon atom of the butyl chain is bonded to four different groups: a methyl group, an ethyl group, a hydrogen atom, and the oxygen atom of the ether linkage. This stereocenter means that the butan-2-yloxy group can exist as two non-superimposable mirror images, or enantiomers.

These enantiomers are designated as (R) and (S) based on the Cahn-Ingold-Prelog priority rules. The presence of this chiral center in this compound means the compound itself is chiral and can exist as a pair of enantiomers:

(R)-4-(butan-2-yloxy)-3-chloroaniline

(S)-4-(butan-2-yloxy)-3-chloroaniline

A mixture containing equal amounts of both enantiomers is known as a racemic mixture. When this chiral compound is involved in reactions with other chiral molecules, the possibility of forming diastereomers arises. Diastereomers are stereoisomers that are not mirror images of each other and have different physical properties.

Stereochemical Implications for Reaction Pathways and Synthetic Strategies

The chirality of the butan-2-yloxy group can significantly influence the reaction pathways and synthetic strategies involving this compound. In reactions where the aniline derivative is a substrate, the stereocenter can direct the approach of reagents, potentially leading to diastereoselective outcomes. For instance, in reactions involving the amino group or the aromatic ring, the bulky chiral ether group can sterically hinder one face of the molecule more than the other, favoring the formation of one diastereomer over another.

The synthesis of enantiomerically pure (R)- or (S)-4-(butan-2-yloxy)-3-chloroaniline requires a stereoselective synthetic approach. This can be achieved in several ways:

Use of a Chiral Starting Material: The synthesis can start from an enantiomerically pure form of butan-2-ol, either (R)-butan-2-ol or (S)-butan-2-ol. This alcohol can then be used to form the ether linkage with a suitable 3-chloro-4-fluoronitrobenzene (B104753) or a related precursor, followed by reduction of the nitro group to an amine. This is often the most straightforward method to obtain a specific enantiomer.

Chiral Resolution: A racemic mixture of this compound can be separated into its individual enantiomers. This can be accomplished by reacting the racemic amine with a chiral resolving agent to form a pair of diastereomeric salts. These salts, having different physical properties, can be separated by techniques such as fractional crystallization. After separation, the resolving agent is removed to yield the pure enantiomers of the aniline.

Asymmetric Synthesis: An asymmetric synthesis could be designed where a prochiral precursor is converted to one enantiomer of the product using a chiral catalyst or reagent.

Conformational Analysis of the this compound Structure

The three-dimensional conformation of this compound is influenced by the rotational freedom around several single bonds. The key conformational aspects include the orientation of the butan-2-yloxy group relative to the benzene ring and the geometry of the aniline nitrogen.

Furthermore, the amino group in aniline is known to be slightly pyramidal. In substituted anilines, the degree of pyramidalization can be influenced by the electronic nature of the substituents. The butan-2-yloxy group is an electron-donating group, which can affect the electron density on the benzene ring and, consequently, the geometry at the nitrogen atom. Computational modeling studies on substituted anilines have shown that electron-donating groups can influence the pyramidalization of the amino group.

Advanced Synthetic Methodologies for 4 Butan 2 Yloxy 3 Chloroaniline

Retrosynthetic Disconnections and Strategic Bond Formations

A retrosynthetic analysis of 4-(butan-2-yloxy)-3-chloroaniline reveals two primary strategic disconnections that can be exploited to devise efficient synthetic routes. These are the disconnection of the aryl-oxygen ether bond and the disconnection of the chloroaniline core.

Disconnection at the Aryl-Oxygen Ether Bond

The most apparent retrosynthetic disconnection is at the C-O bond of the ether linkage. This leads to two key precursors: a substituted chloroaniline and a butan-2-ol derivative. This approach allows for the introduction of the chiral butan-2-yloxy group in a late-stage etherification step.

Scheme 1: Retrosynthetic Disconnection at the Aryl-Oxygen Ether Bond

This strategy relies on well-established etherification reactions. Two common methods for this transformation are the Williamson ether synthesis and the Mitsunobu reaction.

Williamson Ether Synthesis: This method involves the reaction of an alkoxide with an alkyl halide. orgsyn.org In this context, 3-chloro-4-aminophenol would first be deprotonated to form the corresponding phenoxide, which would then react with a 2-butyl halide (e.g., 2-bromobutane). The reaction proceeds via an S_N2 mechanism, meaning that if a chiral, enantiomerically pure 2-butyl halide is used, the reaction will proceed with an inversion of configuration at the chiral center. shaalaa.com

Mitsunobu Reaction: This reaction allows for the coupling of an alcohol with a nucleophile, in this case, a phenol (B47542), using triphenylphosphine (B44618) (PPh₃) and an azodicarboxylate like diethyl azodicarboxylate (DEAD). wikipedia.orgorganic-chemistry.org A key advantage of the Mitsunobu reaction is its predictable stereochemistry; the reaction proceeds with a clean inversion of configuration at the alcohol's stereocenter. organic-chemistry.org This makes it a powerful tool for controlling the stereochemistry of the final product when using a chiral secondary alcohol like (R)- or (S)-2-butanol.

A plausible forward synthesis based on this disconnection would involve the etherification of a protected 3-chloro-4-nitrophenol (B188101) with 2-butanol (B46777), followed by the reduction of the nitro group to the desired aniline (B41778).

Disconnection Strategies for the Chloroaniline Core

Alternatively, the chloroaniline core can be constructed from simpler starting materials. This involves forming the C-N bond or introducing the chloro and amino groups onto a pre-existing aromatic ring.

Scheme 2: Retrosynthetic Disconnection of the Chloroaniline Core

This approach could involve a nucleophilic aromatic substitution or a metal-catalyzed cross-coupling reaction to form the C-N bond.

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful method for forming C-N bonds between aryl halides and amines. Current time information in Bangalore, IN. It offers a broad substrate scope and functional group tolerance. youtube.comyoutube.com In this case, 1-bromo-4-(butan-2-yloxy)-2-chlorobenzene could be coupled with an ammonia (B1221849) surrogate, followed by deprotection to yield the target aniline.

Ullmann Condensation: A copper-catalyzed alternative to the Buchwald-Hartwig amination, the Ullmann condensation can also be used to form aryl-amine bonds. chemistrysteps.com While traditionally requiring harsh reaction conditions, modern modifications have made this reaction more versatile. nih.gov

Another strategy for constructing the chloroaniline core involves the regioselective chlorination of a 4-(butan-2-yloxy)aniline precursor. However, the directing effects of the amino and butoxy groups would likely lead to a mixture of products, making this a less desirable approach. A more controlled method would be the chlorination of a precursor with a different substitution pattern, such as N-acetyl-4-aminophenol, followed by the introduction of the butoxy group and deprotection.

Regioselective and Stereoselective Synthesis Approaches

Achieving a high degree of regioselectivity and stereoselectivity is crucial for the efficient synthesis of this compound, particularly when a single enantiomer is desired.

Development of Chiral Precursors for the Butan-2-yloxy Group

The chirality of the final product is determined by the stereochemistry of the butan-2-yloxy group. Therefore, the synthesis of enantiomerically pure (R)- and (S)-2-butanol is a critical first step. These chiral alcohols can be obtained through various methods, including the resolution of racemic mixtures or asymmetric synthesis. A notable method is the biocatalytic asymmetric reduction of 2-butanone (B6335102) using alcohol dehydrogenases, which can produce either the (R)- or (S)-enantiomer with high enantiomeric excess. nih.gov

Table 1: Methods for the Preparation of Chiral 2-Butanol

| Method | Description | Advantages |

| Kinetic Resolution | Enzymatic acylation of racemic 2-butanol, where one enantiomer reacts faster, leaving the other enriched. | Can provide high enantiomeric excess for the unreacted alcohol. |

| Asymmetric Reduction | Reduction of 2-butanone using a chiral reducing agent or a biocatalyst (e.g., yeast or isolated enzymes). | Can directly produce a single enantiomer with high purity. nih.gov |

| Chiral Pool Synthesis | Synthesis from a readily available chiral starting material. | The stereochemistry is predetermined by the starting material. |

Enantioselective Etherification Methods

With enantiomerically pure 2-butanol in hand, the next challenge is to transfer this chirality to the final molecule without racemization. As mentioned, the Mitsunobu reaction is a highly effective method for this purpose due to its predictable S_N2-type mechanism, which results in a complete inversion of stereochemistry at the chiral center of the alcohol. organic-chemistry.orgyoutube.com

Table 2: Comparison of Enantioselective Etherification Methods

| Method | Reagents | Stereochemistry | Key Considerations |

| Williamson Ether Synthesis | Alkoxide + Chiral 2-butyl halide | Inversion (S_N2) | Requires preparation of the chiral alkyl halide. Risk of elimination side reactions. youtube.com |

| Mitsunobu Reaction | Phenol + Chiral 2-butanol, PPh₃, DEAD/DIAD | Inversion | Mild reaction conditions. Predictable stereochemical outcome. wikipedia.orgorganic-chemistry.org |

A synthetic route targeting a specific enantiomer of this compound would therefore likely involve the Mitsunobu reaction between 3-chloro-4-nitrophenol and the appropriate enantiomer of 2-butanol.

Control of Regioselectivity in Halogenation and Amination Steps

The regiochemical outcome of the synthesis is determined by the order of the halogenation and amination steps. Direct chlorination of 4-aminophenol (B1666318) is complicated by the strong activating and ortho-, para-directing nature of the hydroxyl and amino groups. A more controlled approach involves the following sequence:

Nitration of Phenol: Phenol is first nitrated to give a mixture of ortho- and para-nitrophenol, which can be separated.

Chlorination of 4-Nitrophenol (B140041): The desired 4-nitrophenol is then chlorinated. The nitro group is a deactivating, meta-directing group, while the hydroxyl group is an activating, ortho-, para-directing group. The combined effect directs the incoming chlorine atom to the position ortho to the hydroxyl group, yielding 3-chloro-4-nitrophenol.

Etherification: The 3-chloro-4-nitrophenol can then be etherified with chiral 2-butanol as described above.

Reduction of the Nitro Group: The final step is the reduction of the nitro group to an amine. This can be achieved using a variety of reducing agents, such as tin(II) chloride in hydrochloric acid or catalytic hydrogenation with a palladium catalyst. A study on the synthesis of 3-chloro-4-(4'-chlorophenoxy)aniline demonstrated the effective reduction of a similar nitroarene using iron powder in acetic acid.

This stepwise approach ensures the correct placement of the chloro, amino, and butan-2-yloxy substituents on the aromatic ring.

Modern Coupling Reactions for Aryl-Oxygen Bond Formation

The creation of the ether linkage between the aniline ring and the butan-2-oxy group is a pivotal step in the synthesis. Contemporary methods have moved beyond harsh classical conditions, employing catalytic systems that offer milder conditions and broader substrate compatibility.

The Ullmann condensation, a copper-promoted reaction, is a fundamental method for forming aryl ethers. wikipedia.org Traditional Ullmann reactions often required stoichiometric copper and high temperatures (frequently over 210°C) in polar aprotic solvents. wikipedia.org Modern modifications have significantly improved the efficiency and conditions of this reaction.

The key to the "modified Ullmann reaction" is the use of ligands that solubilize the copper catalyst, leading to milder reaction temperatures, lower catalyst loadings, and a wider functional group tolerance. rug.nl Bidentate ligands such as diamines, amino acids, and 1,10-phenanthrolines are commonly employed to facilitate the catalytic cycle. rug.nl The reaction mechanism is thought to involve the formation of a copper(I) alkoxide, which then reacts with the aryl halide. wikipedia.org The general reactivity trend for the aryl halide is Ar-I > Ar-Br > Ar-Cl. mdpi.com

Research into Ullmann-type C-O cross-coupling reactions has led to the development of various catalytic systems. These systems often utilize a copper(I) source, a ligand, and a base. The choice of these components is critical for reaction success.

Table 1: Comparison of Catalytic Systems for Ullmann-type O-Arylation

| Catalyst System | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|

| CuI / L-proline | K₂CO₃ | DMSO | 90 | 75-95 | rug.nl |

| CuI / 1,10-phenanthroline | Cs₂CO₃ | NMP | 110 | 80-98 | rug.nl |

| CuI(PPh₃)₃ | K₂CO₃ | Toluene | 110 | Moderate-Good | arkat-usa.org |

This table presents generalized conditions for Ullmann-type reactions based on reported findings for various aryl ethers.

For the synthesis of this compound, a modified Ullmann approach would involve coupling 3-chloro-4-halophenol or a protected derivative with butan-2-ol, or conversely, coupling a 4-alkoxy-halobenzene with an ammonia equivalent in a Goldberg-type reaction. wikipedia.org The presence of the electron-donating amino group (or a nitro precursor) and the halogen on the aniline ring influences the reactivity and requires careful optimization of the catalytic system.

Nucleophilic aromatic substitution (SNAr) provides an alternative pathway for constructing the aryl-oxygen bond. This reaction proceeds via an addition-elimination mechanism, where a nucleophile attacks the aromatic ring to form a stabilized anionic intermediate known as a Meisenheimer complex, followed by the departure of a leaving group. wikipedia.orgscranton.edu

For an SNAr reaction to be effective, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups (EWGs), typically positioned ortho or para to the leaving group. wikipedia.org In a potential synthesis of this compound, a precursor such as 1,2-dichloro-4-nitrobenzene could be used. The nitro group at the 4-position strongly activates the ring for nucleophilic attack.

The proposed SNAr synthesis step would be the reaction of 1,2-dichloro-4-nitrobenzene with the sodium or potassium salt of butan-2-ol (potassium butan-2-oxide). The nucleophilic butoxide would preferentially displace the chlorine atom at the C-1 position (para to the nitro group) due to the powerful stabilizing effect of the nitro group on the intermediate Meisenheimer complex. The subsequent reduction of the nitro group would then yield the target aniline.

Table 2: Key Factors in SNAr Reactions

| Factor | Description | Implication for Synthesis |

|---|---|---|

| Substrate | Requires an aromatic ring with a good leaving group (e.g., F, Cl, Br) and strong electron-withdrawing groups (e.g., -NO₂, -CN) ortho/para to it. wikipedia.org | A precursor like 1,2-dichloro-4-nitrobenzene is a suitable starting material. |

| Nucleophile | Strong nucleophiles, such as alkoxides or phenoxides, are required. scranton.edu | Sodium or potassium butan-2-oxide would be the reacting nucleophile. |

| Solvent | Polar aprotic solvents (e.g., DMSO, DMF) are typically used to solvate the cation of the nucleophile salt without solvating the nucleophile itself, thus enhancing its reactivity. wikipedia.org | DMSO or DMF would be appropriate solvent choices. |

| Regioselectivity | The substitution occurs regioselectively at the position activated by the EWG. nih.gov | The butoxy group is selectively introduced at the C-4 position, para to the nitro group. |

This strategy offers high regioselectivity due to the electronic directing effects of the nitro group, making it a powerful tool for constructing the desired ether linkage.

Novel Amination and Halogenation Protocols

The precise placement of the chloro and amino groups on the aromatic ring is crucial. Advanced synthetic protocols allow for highly regioselective halogenation and amination, often through directed reactions or the transformation of precursor functional groups.

Directed ortho-metalation (DoM) is a potent strategy for achieving regioselective functionalization of aromatic rings. wikipedia.org The method relies on a "directed metalation group" (DMG) which coordinates to an organolithium reagent (typically n-butyllithium or s-butyllithium), directing deprotonation at the adjacent ortho position. wikipedia.orgorganic-chemistry.org The resulting aryllithium species can then be quenched with a suitable electrophile.

In a hypothetical synthesis route for this compound, one could start with a precursor like 4-(butan-2-yloxy)aniline. The amino group itself is a weak DMG. However, it can be converted into a more powerful DMG, such as a pivalamide (B147659) (-NHCOtBu) or carbamate (B1207046) (-NHBoc).

The synthetic sequence would be:

Protection of the amino group of 4-(butan-2-yloxy)aniline to form a potent DMG.

Reaction with an alkyllithium reagent to selectively deprotonate the C-3 position (ortho to the DMG).

Quenching the resulting aryllithium intermediate with an electrophilic chlorine source, such as N-chlorosuccinimide (NCS) or hexachloroethane, to install the chlorine atom at the C-3 position. nih.gov

Deprotection of the amino group to yield the final product.

This methodology offers excellent control over regiochemistry, allowing for the chlorination specifically at the position adjacent to the directing group, which would be difficult to achieve with standard electrophilic aromatic substitution methods on the activated ring.

The reduction of an aromatic nitro group is one of the most common and reliable methods for the synthesis of anilines. wikipedia.orgorganic-chemistry.org This transformation is central to many synthetic routes for this compound, where the nitro group is often used as a powerful electron-withdrawing group to facilitate earlier SNAr steps or as a precursor to the final amine.

A typical route involves the synthesis of the nitro-intermediate, 1-chloro-2-(butan-2-yloxy)-4-nitrobenzene, followed by its reduction. A wide variety of reducing agents and catalytic systems can be employed for this step.

Table 3: Common Methods for Nitroarene Reduction

| Reagent/Catalyst | Conditions | Advantages | Disadvantages | Reference |

|---|---|---|---|---|

| Fe / NH₄Cl or HCl | Aqueous ethanol, reflux | Inexpensive, reliable, tolerant of other functional groups. | Stoichiometric, produces significant iron sludge waste. | nih.gov |

| SnCl₂ / HCl | Ethanol, reflux | Effective and high-yielding. | Stoichiometric, tin waste is toxic. | libretexts.org |

| H₂ / Pd/C, PtO₂ | Methanol/Ethanol, rt-50°C | Catalytic, high yield, clean reaction. | Requires specialized hydrogenation equipment, potential for dehalogenation. | frontiersin.org |

| Na₂S₂O₄ (Sodium Dithionite) | Aqueous/Organic Biphasic | Mild conditions, good for sensitive substrates. | Can have limited solubility, requires workup. | - |

The choice of method depends on factors like substrate tolerance (especially towards the chloro-substituent), cost, scalability, and environmental considerations. Catalytic hydrogenation is often preferred in industrial settings for its efficiency and low waste, provided that side reactions like dehalogenation can be suppressed.

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of pharmaceutical intermediates like this compound is of increasing importance. The goal is to develop processes that are more environmentally benign, safer, and more efficient.

Key areas of focus include:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. Reductive amination of nitro compounds with catalytic transfer hydrogenation using formic acid is an example of a reaction that can be optimized for better atom economy compared to stoichiometric metal reductions. frontiersin.orgnih.gov

Use of Safer Solvents: Replacing hazardous solvents like dimethylformamide (DMF) or chlorinated solvents with greener alternatives such as ethanol, water, or ionic liquids where possible. scranton.eduvixra.org

Catalysis: Employing catalytic reagents in place of stoichiometric ones to minimize waste. The shift from stoichiometric copper in classical Ullmann reactions to modern catalytic versions is a prime example. mdpi.com Similarly, the use of catalytic hydrogenation for nitro reduction is superior to methods using stoichiometric iron or tin. nih.govorganic-chemistry.org

Energy Efficiency: Developing reactions that can be run at ambient temperature and pressure to reduce energy consumption. The development of highly active catalysts for coupling reactions allows for significantly lower reaction temperatures. rug.nl

Renewable Feedstocks: While not always directly applicable to complex aromatic syntheses, there is interest in deriving starting materials from renewable sources when feasible.

One approach that aligns with green chemistry is the one-pot synthesis, where multiple reaction steps are carried out in the same reactor without isolating intermediates. For example, a process combining the reductive amination of a nitro compound with an aldehyde in a single step is a powerful green strategy. frontiersin.orgnih.gov For the target molecule, a process that combines the C-O bond formation and nitro group reduction in a tandem or one-pot sequence would represent a significant green advancement.

Solvent-Free and Catalyst-Free Approaches

The Williamson ether synthesis, a cornerstone for forming the ether linkage in this compound, has been a subject of optimization to enhance its green credentials. wikipedia.org

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool to accelerate organic reactions, often leading to higher yields in shorter reaction times. sacredheart.edusacredheart.edu In the context of the Williamson ether synthesis, microwave-assisted methods can significantly reduce the reaction time from hours to mere minutes. sacredheart.edusacredheart.edu For instance, the synthesis of 1-ethoxydodecane, an asymmetrical ether, was optimized to a 3-minute reaction time at 123°C, a substantial improvement over the conventional 60-70 minute reflux. sacredheart.edusacredheart.edu This approach, if applied to the synthesis of this compound, could offer considerable time and energy savings.

Phase-Transfer Catalysis: To circumvent the need for harsh solvents and improve reaction rates, phase-transfer catalysis (PTC) is a valuable technique. numberanalytics.com In the synthesis of ethers, a phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt, facilitates the transfer of the alkoxide from an aqueous phase to an organic phase where the alkyl halide resides. numberanalytics.com This can enhance the reaction rate and allow for milder reaction conditions.

Ultrasound-Assisted Synthesis: The application of ultrasound is another method to enhance the efficiency of the Williamson ether synthesis. numberanalytics.com Sonication can increase reaction rates and yields by improving mixing and mass transfer between reactants. numberanalytics.com

While a completely solvent-free and catalyst-free approach for the entire synthesis of this compound is challenging, these methods significantly reduce the environmental impact of the etherification step. The subsequent reduction of the nitro group often requires a catalyst, but advancements in this area are also leaning towards greener alternatives. mdpi.com

Atom-Economy and Process Efficiency Considerations

Atom economy is a key principle of green chemistry that measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the final product. nih.govjocpr.com

Catalytic Hydrogenation: The reduction of the nitro group is a critical step where atom economy can be significantly improved. Traditional methods often use stoichiometric reducing agents like tin(II) chloride or iron powder, which generate large amounts of waste. umich.eduresearchgate.net Catalytic hydrogenation, using molecular hydrogen (H₂) and a metal catalyst, is a much more atom-economical alternative, with water being the only byproduct. rsc.org

Various catalysts have been developed for the selective hydrogenation of nitroaromatics. researchgate.net Nickel-based catalysts, for example, have shown high performance in the hydrogenation of nitrobenzene (B124822) to aniline. epfl.ch For substituted nitroaromatics, such as the precursor to this compound, the choice of catalyst is crucial to avoid side reactions like dehalogenation. nih.gov Metal-free catalysts, such as N/S co-doped carbon materials, have also been developed for the chemoselective hydrogenation of halonitrobenzenes, offering a cost-effective and environmentally friendly option. mdpi.com

| Reduction Method | Reducing Agent | Byproducts | Atom Economy | Reference |

|---|---|---|---|---|

| Stoichiometric | SnCl₂ | Tin salts | Low | researchgate.net |

| Stoichiometric | Fe/AcOH | Iron salts | Low | umich.edu |

| Catalytic | H₂/Catalyst | H₂O | High | rsc.org |

Process Mass Intensity (PMI): Beyond atom economy, Process Mass Intensity (PMI) is a metric that evaluates the total mass of materials (raw materials, solvents, reagents, process water) used to produce a certain mass of product. A lower PMI indicates a more sustainable and efficient process. The adoption of catalytic methods and the reduction of solvent use directly contribute to a lower PMI. acs.org

Scalability and Optimization for Industrial-Scale Synthesis

The transition from laboratory-scale synthesis to industrial production requires careful consideration of scalability, safety, and cost-effectiveness.

Continuous Flow Chemistry: For both the etherification and the nitro reduction steps, continuous flow chemistry offers significant advantages over traditional batch processing for industrial-scale synthesis. researchgate.net Flow reactors, such as packed-bed or microreactors, provide better control over reaction parameters like temperature and pressure, leading to improved safety and consistency. researchgate.net This technology can enhance heat and mass transfer, which is particularly beneficial for exothermic reactions like hydrogenation. researchgate.net

Catalyst Selection and Optimization: For large-scale production, the choice of catalyst is paramount. The ideal catalyst should be highly active, selective, robust, and recyclable. Supported catalysts, where the active metal is dispersed on a high-surface-area support, are often preferred in industrial settings. epfl.ch For the hydrogenation of the nitro group in the synthesis of this compound, a catalyst that is selective for the nitro group and does not promote dehalogenation is essential. nih.gov The development of catalysts with dual active sites, such as Ru-Pd nanoparticles, has shown promise in the efficient hydrogenation of nitroaromatics. nih.govrsc.org

| Parameter | Batch Processing | Continuous Flow Processing | Reference |

|---|---|---|---|

| Heat Transfer | Limited | Excellent | researchgate.net |

| Safety | Potential for thermal runaway | Improved safety, smaller reaction volumes | researchgate.net |

| Scalability | Challenging | Easier to scale up by running longer or in parallel | researchgate.net |

| Process Control | Difficult | Precise control over parameters | researchgate.net |

A safe and convenient large-scale synthesis of the related compound, 4-benzyloxy-3-chloroaniline, has been reported using stannous chloride for the reduction step, yielding a high-purity product free of tin residues. umich.eduresearchgate.net While effective, the development of a catalytic hydrogenation process would be a significant improvement in terms of sustainability for the industrial production of this compound.

Chemical Transformations and Reaction Dynamics of 4 Butan 2 Yloxy 3 Chloroaniline

Reactivity at the Amino Group (-NH2)

The primary amino group is the most reactive site on the 4-(butan-2-yloxy)-3-chloroaniline molecule under many conditions. Its nucleophilicity allows for a range of transformations, including the formation of amides, sulfonamides, imines, and diazonium salts, as well as carbon-nitrogen bond formation through coupling reactions.

Acylation and Sulfonylation Reactions

The nucleophilic amino group readily reacts with acylating and sulfonylating agents.

Acylation: In a typical acylation reaction, the aniline (B41778) is treated with an acyl halide (like acetyl chloride) or an acid anhydride (B1165640) in the presence of a base to form a stable N-aryl amide. This reaction is fundamental for protecting the amino group or for building more complex molecular structures.

Sulfonylation: Similarly, sulfonylation involves the reaction of the aniline with a sulfonyl chloride, such as methanesulfonyl chloride or p-toluenesulfonyl chloride, usually in the presence of a base like pyridine (B92270) or triethylamine. This yields a sulfonamide. While specific examples for this compound are not prevalent in public literature, the reaction is a standard transformation for anilines and is crucial in medicinal chemistry for creating compounds with specific biological activities.

Alkylation and Arylation Reactions

The formation of new carbon-nitrogen bonds at the amino group is arguably the most significant transformation for this compound, as it is a key step in the synthesis of the tyrosine kinase inhibitor, Bosutinib.

N-Arylation: The most prominent reaction is its N-arylation with a substituted quinoline (B57606) derivative. This transformation is typically achieved via a metal-catalyzed cross-coupling reaction, such as an Ullmann condensation or a Buchwald-Hartwig amination. The Ullmann reaction, a classic method for forming aryl-aryl or aryl-amine bonds, uses a copper catalyst, often at elevated temperatures. iitk.ac.inbyjus.comwikipedia.org Modern variations may use palladium or nickel catalysts, which can allow for milder reaction conditions. wikipedia.org

In the synthesis of Bosutinib, this compound is coupled with a molecule like 4-chloro-6,7-disubstituted-quinoline-3-carbonitrile. nih.govresearchgate.net The reaction joins the nitrogen atom of the aniline to the C4 position of the quinoline ring.

Table 1: Representative N-Arylation Reaction for Bosutinib Synthesis

| Reactant A | Reactant B | Catalyst / Reagents | Product | Application |

|---|

This N-arylation is a cornerstone of synthesizing a class of 4-anilinoquinoline compounds, which are widely investigated as potential antitumor agents. beilstein-journals.org

Formation of Schiff Bases and Related Imine Derivatives

Primary aromatic amines react with aldehydes or ketones to form imines, also known as Schiff bases. This condensation reaction typically occurs under mild acidic catalysis and involves the elimination of a water molecule. The resulting C=N double bond is a versatile functional group for further chemical synthesis. Although this is a characteristic reaction of primary amines, specific documented examples of this compound undergoing Schiff base formation are not widely reported in the primary literature, likely due to its specialized use in other synthetic pathways.

Diazotization and Subsequent Transformations

The conversion of the primary amino group into a diazonium salt (-N₂⁺) is a gateway to a wide array of functional groups. The reaction is performed by treating the aniline with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid like HCl) at low temperatures (0–5 °C).

The resulting diazonium salt is highly versatile and can undergo various subsequent transformations:

Sandmeyer Reaction: Displacement of the diazonium group with -Cl, -Br, or -CN using copper(I) salts.

Schiemann Reaction: Conversion to an aryl fluoride (B91410) using fluoroboric acid (HBF₄).

Gattermann Reaction: Introduction of -Cl or -Br using copper powder.

Hydrolysis: Formation of a phenol (B47542) by heating in an aqueous acidic solution.

Deamination: Replacement of the amino group with hydrogen, typically using hypophosphorous acid (H₃PO₂).

While these are standard and powerful methods in aromatic chemistry, their application to this compound is not a common step in its main documented synthetic applications.

Reactivity at the Chloro Substituent (-Cl)

The chloro group on the aromatic ring is the second potential site for reaction.

Nucleophilic Displacement Reactions with Diverse Nucleophiles

In theory, the chlorine atom can be displaced by strong nucleophiles via a nucleophilic aromatic substitution (SₙAr) reaction. However, the reactivity of the chloro substituent in this compound is significantly low. Several factors contribute to this lack of reactivity:

Electronic Effects: The amino group is an activating group that directs incoming electrophiles to the ortho and para positions. For nucleophilic substitution, however, the ring needs to be electron-deficient, which is not the case here. The chloro group is meta to the strongly electron-donating amino group, minimizing any potential electronic activation for SₙAr.

Steric Hindrance: The chloro atom is positioned ortho to the bulky sec-butoxy group, which sterically hinders the approach of a nucleophile to the site of attack.

Consequently, in the primary synthetic routes where this compound is used, such as the synthesis of Bosutinib, the chloro substituent is retained in the final molecular structure. nih.gov Its role appears to be more for modulating the electronic properties and steric profile of the molecule rather than serving as a leaving group. Displacing this chlorine atom would likely require harsh reaction conditions or the use of specialized transition-metal-catalyzed coupling reactions, which are not reported in the mainstream literature for this specific substrate.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Heck, Sonogashira, Buchwald-Hartwig)

The chlorine atom on the aromatic ring of this compound serves as a versatile electrophilic partner in a range of palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-nitrogen bonds. While aryl chlorides are known to be less reactive than their bromide and iodide counterparts, significant advances in ligand and catalyst design have enabled their efficient use in these transformations. wikipedia.orgchemrxiv.org

The general mechanism for these reactions involves a catalytic cycle beginning with the oxidative addition of the aryl chloride to a Pd(0) complex. This is followed by transmetalation (in Suzuki-Miyaura reactions) or reaction with another substrate (like an alkene in Heck reactions or an amine in Buchwald-Hartwig amination), and concludes with reductive elimination to yield the product and regenerate the Pd(0) catalyst. wikipedia.org

Suzuki-Miyaura Reaction: This reaction couples the aryl chloride with an organoboron reagent, typically a boronic acid or ester, to form a new carbon-carbon bond. For a substrate like this compound, coupling with an arylboronic acid would yield a substituted biphenyl (B1667301) derivative. The reaction requires a palladium catalyst, often with specialized phosphine (B1218219) ligands that facilitate the activation of the C-Cl bond, and a base to promote the transmetalation step. nih.gov

Buchwald-Hartwig Amination: This powerful method forms a new carbon-nitrogen bond by coupling the aryl chloride with a primary or secondary amine. organic-chemistry.org This reaction is particularly relevant for modifying the aniline structure or introducing new nitrogen-containing functionalities. The choice of a sterically hindered phosphine ligand is crucial for achieving high yields, especially with less reactive aryl chlorides. wikipedia.orglibretexts.org The reaction is sensitive to the nature of the amine and the base used. nih.gov

Heck Reaction: In the Heck reaction, the aryl chloride is coupled with an alkene to form a substituted alkene, extending the carbon chain. This reaction typically requires a palladium catalyst and a base.

Sonogashira Coupling: This reaction involves the coupling of the aryl chloride with a terminal alkyne, catalyzed by both palladium and a copper(I) co-catalyst, to produce an aryl alkyne. byjus.com This method is instrumental in the synthesis of conjugated systems.

The following table summarizes the expected parameters for these cross-coupling reactions on the target molecule, based on established protocols for similar chloroarenes.

| Reaction Type | Coupling Partner | Typical Catalyst/Ligand System | Base | Expected Product Type |

| Suzuki-Miyaura | R-B(OH)₂ | Pd(OAc)₂ / SPhos, XPhos | K₃PO₄, Cs₂CO₃ | 3-Aryl-4-(butan-2-yloxy)aniline |

| Buchwald-Hartwig | R¹R²NH | Pd₂(dba)₃ / BINAP, XPhos | NaOt-Bu, K₂CO₃ | N-(Aryl)-4-(butan-2-yloxy)-3-chloroaniline |

| Heck | Alkene | Pd(OAc)₂ / PPh₃ | Et₃N, K₂CO₃ | 3-(Alkenyl)-4-(butan-2-yloxy)aniline |

| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂ / CuI | Et₃N, Piperidine (B6355638) | 3-(Alkynyl)-4-(butan-2-yloxy)aniline |

Magnesium or Lithium Halogen Exchange Reactions for Organometallic Intermediates

Metal-halogen exchange is a primary method for converting aryl halides into highly reactive organometallic reagents, such as Grignard (organomagnesium) or organolithium species. slideshare.net These intermediates are powerful nucleophiles and bases, widely used for forming new carbon-carbon bonds.

For this compound, this transformation targets the C-Cl bond. However, aryl chlorides are significantly less reactive towards metal-halogen exchange than aryl bromides or iodides. researchgate.net The reaction typically requires more reactive organometallic reagents and carefully controlled conditions.

Magnesium-Halogen Exchange: The formation of a Grignard reagent from an aryl chloride can be challenging. A common approach involves using a highly reactive Grignard reagent, such as isopropylmagnesium chloride (i-PrMgCl), often in the presence of lithium chloride (LiCl) to form a "Turbo-Grignard" reagent. slideshare.net This mixture enhances the reactivity and can facilitate the exchange even at low temperatures. The amino group on the ring is acidic and will react with the Grignard reagent; therefore, more than two equivalents of the exchange reagent are typically necessary—one to deprotonate the amine and another to perform the halogen exchange.

Lithium-Halogen Exchange: This is generally a faster reaction, often carried out at low temperatures (-78 °C) using an alkyllithium reagent like n-butyllithium (n-BuLi) or tert-butyllithium (B1211817) (t-BuLi). slideshare.net Similar to the Grignard reaction, the acidic N-H bond of the aniline will be readily deprotonated by the organolithium reagent. Therefore, at least two equivalents of the alkyllithium reagent are required to first form the lithium anilide and then proceed with the halogen exchange. The resulting organolithium species is highly reactive and can be quenched with various electrophiles (e.g., CO₂, aldehydes, ketones) to install a new functional group at the 3-position.

| Reaction | Reagent | Typical Conditions | Intermediate | Key Considerations |

| Magnesium-Halogen Exchange | i-PrMgCl·LiCl | THF, -20 to 0 °C | 3-MgCl-4-(butan-2-yloxy)aniline | Requires >2 equivalents of reagent due to acidic N-H. |

| Lithium-Halogen Exchange | n-BuLi or t-BuLi | THF, -78 °C | 3-Li-4-(butan-2-yloxy)aniline | Requires >2 equivalents of reagent. Intermediate is highly reactive. |

Reactions Involving the Aryl-Oxygen Ether Linkage

Ether Cleavage Reactions under Acidic or Basic Conditions

The aryl-oxygen ether linkage in this compound is generally stable but can be cleaved under harsh acidic conditions. Basic cleavage of aryl ethers is not a feasible reaction pathway.

Acid-catalyzed cleavage typically proceeds by protonation of the ether oxygen, making the alkoxy group a better leaving group. pharmdguru.comwikipedia.org The subsequent step depends on the nature of the alkyl group. For the sec-butoxy group in the title compound, the reaction can proceed via either an Sₙ1 or Sₙ2 mechanism at the alkyl carbon. Strong acids such as hydrogen iodide (HI) or hydrogen bromide (HBr) are commonly used. pharmdguru.com

The reaction involves the protonation of the ether oxygen by the strong acid. The halide ion (I⁻ or Br⁻) then acts as a nucleophile. It will attack the sec-butyl carbon, leading to the formation of 3-chloro-4-aminophenol and the corresponding 2-halobutane (e.g., 2-bromobutane). The C(aryl)-O bond remains intact because sp²-hybridized carbons are not susceptible to Sₙ1 or Sₙ2 reactions. pharmdguru.com

Rearrangements and Transalkylation Phenomena

Rearrangement reactions involving the migration of the alkyl group from the ether oxygen to the aromatic ring are known for specific substrates, but are not common for simple saturated alkyl aryl ethers like this compound under standard conditions.

The Claisen rearrangement is a well-known thermal byjus.combyjus.com-sigmatropic rearrangement, but it is specific to allyl aryl ethers and therefore not applicable here. wikipedia.orgorganic-chemistry.org

The Fries rearrangement involves the migration of an acyl group from a phenolic ester to the aromatic ring, catalyzed by a Lewis acid. byjus.comwikipedia.org While not directly applicable to an ether, a related photochemical Photo-Fries rearrangement can occur with phenolic esters or anilides, proceeding through a radical mechanism. slideshare.net For the title compound, such rearrangements are not expected unless the molecule is first derivatized into an appropriate ester or amide.

Transalkylation, the transfer of the sec-butyl group to another molecule or to a different position on the same ring, is also not a prominent reaction pathway under typical synthetic conditions. Such reactions generally require high temperatures and strong acid catalysts, conditions that would likely favor ether cleavage instead.

Electrophilic Aromatic Substitution on the Aniline Ring

Regioselectivity Governed by Activating and Deactivating Groups

Electrophilic aromatic substitution (EAS) introduces a new substituent onto the aromatic ring. The regiochemical outcome is dictated by the electronic effects of the substituents already present. libretexts.org In this compound, three groups direct the incoming electrophile:

Amino group (-NH₂): A powerful activating, ortho, para-directing group.

Butoxy group (-O-sec-Bu): A strong activating, ortho, para-directing group.

Chloro group (-Cl): A deactivating, ortho, para-directing group.

The powerful activating effects of the amino and butoxy groups dominate the directing influence. youtube.com The available positions for substitution are C2, C5, and C6.

Position C2: Ortho to the butoxy group and meta to the amino and chloro groups.

Position C5: Para to the chloro group, meta to the butoxy group, and ortho to the amino group.

Position C6: Ortho to the amino group and para to the butoxy group.

Considering the combined directing effects, substitution is most strongly favored at the positions ortho and para to the most powerful activating groups. The -NH₂ and -OR groups are both potent activators. Position C6 is ortho to the amine and para to the alkoxy group, making it electronically very rich and a highly probable site for substitution. Position C5 is ortho to the amine group. Position C2 is ortho to the alkoxy group.

Therefore, electrophilic attack is expected to occur primarily at positions C5 and C6. Steric hindrance from the adjacent sec-butoxy and chloro groups might slightly disfavor attack at C2 and C5, respectively, potentially making C6 the most favored position for many electrophiles.

| Position | Relation to -NH₂ | Relation to -O-sec-Bu | Relation to -Cl | Predicted Reactivity |

| C2 | meta | ortho | ortho | Moderately activated; sterically hindered |

| C5 | ortho | meta | para | Strongly activated |

| C6 | para | ortho | meta | Strongly activated |

Nitration, Sulfonation, and Halogenation Studies (Beyond Chlorine)

While specific studies on the nitration, sulfonation, and halogenation of this compound are not extensively documented in the literature, the outcomes of these reactions can be predicted based on the reactivity of analogous compounds, such as other 4-alkoxy-3-chloroanilines and related substituted anilines. wikipedia.org

Nitration:

Nitration is typically carried out using a mixture of nitric acid and sulfuric acid. However, the presence of the strongly activating amino group makes the aniline ring highly susceptible to oxidation by nitric acid. Therefore, it is common practice to protect the amino group as an acetamide (B32628) before carrying out the nitration. The acetyl group can be removed by hydrolysis after the reaction.

Predicted Reaction Scheme:

Protection of the amino group: this compound is reacted with acetic anhydride to form N-(4-(butan-2-yloxy)-3-chlorophenyl)acetamide.

Nitration: The protected compound is then nitrated. The acetylamino group is a moderately activating ortho, para-director. The major product is expected to be the nitro group entering at the position ortho to the acetylamino group, which is C6.

Deprotection: The acetyl group is removed by acid or base hydrolysis to yield the nitrated aniline.

Data Table: Predicted Nitration of this compound

| Reactant | Reagents | Predicted Major Product | Predicted Minor Product(s) |

|---|---|---|---|

| N-(4-(butan-2-yloxy)-3-chlorophenyl)acetamide | HNO₃, H₂SO₄ | N-(4-(butan-2-yloxy)-3-chloro-6-nitrophenyl)acetamide | N-(4-(butan-2-yloxy)-3-chloro-2-nitrophenyl)acetamide |

Sulfonation:

Sulfonation is typically achieved by treating the aniline with fuming sulfuric acid (H₂SO₄/SO₃) or chlorosulfonic acid. Similar to nitration, the amino group is often protected to prevent side reactions.

Predicted Reaction Scheme:

Protection of the amino group: Formation of N-(4-(butan-2-yloxy)-3-chlorophenyl)acetamide.

Sulfonation: Reaction with fuming sulfuric acid. The sulfonic acid group is expected to be introduced at the C6 position.

Deprotection: Hydrolysis of the acetyl group.

Data Table: Predicted Sulfonation of this compound

| Reactant | Reagents | Predicted Major Product |

|---|---|---|

| N-(4-(butan-2-yloxy)-3-chlorophenyl)acetamide | Fuming H₂SO₄ | 5-amino-2-chloro-4-(butan-2-yloxy)benzenesulfonic acid |

Halogenation (Beyond Chlorine):

Halogenation with bromine or iodine is expected to proceed readily due to the activated nature of the aromatic ring. Often, a catalyst is not required for bromination, and for iodination, a mild oxidizing agent might be used.

Bromination:

Direct bromination of this compound with bromine water or bromine in a suitable solvent is likely to result in polysubstitution due to the high activation of the ring. To achieve monosubstitution, protection of the amino group is recommended. The bromine atom is expected to substitute at the C6 position.

Data Table: Predicted Bromination of this compound

| Reactant | Reagents | Predicted Major Product |

|---|---|---|

| N-(4-(butan-2-yloxy)-3-chlorophenyl)acetamide | Br₂, CH₃COOH | N-(6-bromo-4-(butan-2-yloxy)-3-chlorophenyl)acetamide |

Iodination:

Iodination is a less vigorous reaction than bromination. It can be carried out using iodine in the presence of an oxidizing agent like nitric acid or with iodine monochloride (ICl). Again, protection of the amino group is advisable to control the reaction. The iodine is predicted to be introduced at the C6 position.

Data Table: Predicted Iodination of this compound

| Reactant | Reagents | Predicted Major Product |

|---|---|---|

| N-(4-(butan-2-yloxy)-3-chlorophenyl)acetamide | I₂, H₂O₂ or ICl | N-(4-(butan-2-yloxy)-3-chloro-6-iodophenyl)acetamide |

Stereochemical Integrity and Racemization Pathways of the sec-Butoxy Group During Reactions

A critical aspect of the chemical transformations of this compound is the stereochemical fate of the chiral sec-butoxy group. The sec-butyl group contains a stereocenter at the carbon atom attached to the oxygen. The ether linkage is generally stable under a variety of reaction conditions. However, the potential for racemization exists, particularly under conditions that could facilitate the cleavage of the C-O bond.

Stability under Electrophilic Aromatic Substitution Conditions:

Most electrophilic aromatic substitution reactions are carried out under acidic conditions. For instance, nitration involves a mixture of nitric and sulfuric acids, and sulfonation uses fuming sulfuric acid. These strong acids could potentially protonate the ether oxygen, making the sec-butyl group a better leaving group.

Potential Racemization Pathway:

If the protonated ether undergoes cleavage, a secondary carbocation (sec-butyl cation) would be formed. This carbocation is planar and achiral. Subsequent re-formation of the ether linkage by reaction with the phenoxide would result in a racemic mixture of the (R)- and (S)-enantiomers of the sec-butoxy group.

However, the cleavage of an aryl-alkyl ether bond requires harsh conditions (e.g., strong hydrohalic acids like HBr or HI at high temperatures). The conditions for many electrophilic aromatic substitution reactions, while acidic, may not be severe enough to cause significant cleavage of the sec-butoxy group. The stability of the ether linkage is also enhanced by the fact that the alternative cleavage pathway, forming a phenyl cation, is highly unfavorable.

Factors Influencing Stereochemical Integrity:

Reaction Temperature: Higher temperatures would increase the likelihood of ether cleavage and subsequent racemization.

Acidity of the Medium: Stronger acids and higher concentrations increase the risk of protonation and cleavage.

Reaction Time: Longer reaction times could lead to a greater extent of racemization if the conditions are conducive.

Without specific experimental studies on this compound, it is reasonable to predict that under carefully controlled, mild electrophilic substitution conditions (e.g., lower temperatures, shorter reaction times), the stereochemical integrity of the sec-butoxy group is likely to be largely maintained. However, under more forcing conditions, the potential for racemization should be considered a significant risk. It is crucial for any synthetic application where the chirality of the sec-butoxy group is important to empirically verify its stereochemical purity after the reaction.

Design and Synthesis of Derivatives and Analogues of 4 Butan 2 Yloxy 3 Chloroaniline

Systematic Modifications of the Aniline (B41778) Core

The aromatic core of 4-(butan-2-yloxy)-3-chloroaniline is amenable to a variety of chemical transformations, allowing for the introduction of diverse functionalities to probe structure-activity relationships.

Varying the Halogen Substituent (e.g., F, Br, I)

The nature of the halogen at the 3-position can significantly influence the electronic properties and metabolic stability of the molecule. The synthesis of analogues with different halogens would likely commence from the corresponding 3-halo-4-nitrophenols. For instance, to synthesize the fluoro, bromo, and iodo analogues, one would start with 3-fluoro-4-nitrophenol, 3-bromo-4-nitrophenol, or 3-iodo-4-nitrophenol, respectively. The synthesis would proceed via a Williamson ether synthesis with (R)- or (S)-2-bromobutane to introduce the butan-2-yloxy group, followed by the reduction of the nitro group to the corresponding aniline. youtube.com

The directing effects of the butoxy and the existing halogen group would guide any further substitution reactions. The butoxy group is an activating ortho-, para-director, while the halogen is a deactivating ortho-, para-director. organicchemistrytutor.comwou.edu This would likely direct incoming electrophiles to the positions ortho and para to the strongly activating butoxy group.

Table 1: Hypothetical Halogenated Analogues of this compound

| Compound Name | Halogen Substituent | Starting Material |

| 4-(Butan-2-yloxy)-3-fluoroaniline | F | 3-Fluoro-4-nitrophenol |

| 4-(Butan-2-yloxy)-3-bromoaniline | Br | 3-Bromo-4-nitrophenol |

| 4-(Butan-2-yloxy)-3-iodoaniline | I | 3-Iodo-4-nitrophenol |

Introduction of Additional Functional Groups on the Phenyl Ring

The introduction of further functional groups onto the phenyl ring can be achieved through electrophilic aromatic substitution. The positions of substitution are dictated by the combined directing effects of the existing amino, chloro, and butan-2-yloxy groups. The amino group is a strongly activating ortho-, para-director, while the butan-2-yloxy group is also an activating ortho-, para-director. The chloro group is a deactivating ortho-, para-director. byjus.com Given the steric hindrance from the butan-2-yloxy group, electrophilic attack would likely be directed to the positions ortho and para to the amino group.

Common electrophilic substitution reactions that could be employed include:

Nitration: Using a mixture of nitric acid and sulfuric acid to introduce a nitro group. libretexts.org

Halogenation: Using elemental halogens (e.g., Br₂) to introduce another halogen atom. byjus.com

Acylation: Using an acyl chloride or anhydride (B1165640) with a Lewis acid catalyst (Friedel-Crafts acylation) to introduce an acyl group. uci.edu

Table 2: Potential Products from Further Functionalization of this compound

| Reaction | Reagents | Potential Product |

| Nitration | HNO₃, H₂SO₄ | 4-(Butan-2-yloxy)-3-chloro-5-nitroaniline |

| Bromination | Br₂, FeBr₃ | 2-Bromo-4-(butan-2-yloxy)-5-chloroaniline |

| Acetylation | CH₃COCl, AlCl₃ | 1-(2-Amino-5-(butan-2-yloxy)-4-chlorophenyl)ethan-1-one |

Bioisosteric Replacements of the Chloro Group

Bioisosteric replacement of the chloro group can modulate the compound's physicochemical properties, such as lipophilicity and metabolic stability, without drastically altering its shape. cambridgemedchemconsulting.com Common bioisosteres for a chlorine atom include the methyl (-CH₃), trifluoromethyl (-CF₃), and cyano (-CN) groups. nih.gov

The synthesis of these analogues would likely require starting materials other than 3-chloroaniline. For example, the synthesis of the methyl analogue could start from 2-methyl-4-nitrophenol, while the trifluoromethyl analogue could be prepared from 4-methoxy-3-(trifluoromethyl)aniline (B1361164) as a starting point, followed by appropriate functional group interconversions. ossila.com

Table 3: Hypothetical Bioisosteric Analogues of this compound

| Compound Name | Bioisosteric Group | Potential Starting Material |

| 4-(Butan-2-yloxy)-3-methylaniline | -CH₃ | 2-Methyl-4-nitrophenol |

| 4-(Butan-2-yloxy)-3-(trifluoromethyl)aniline | -CF₃ | 2-(Trifluoromethyl)-4-nitrophenol |

| 2-(Butan-2-yloxy)-5-aminobenzonitrile | -CN | 2-Hydroxy-5-nitrobenzonitrile |

Structural Variations of the Butan-2-yloxy Moiety

Modification of the alkoxy side chain provides another avenue for fine-tuning the properties of the molecule.

Exploration of Other Chiral or Achiral Alkoxy Groups

The butan-2-yloxy group can be replaced with a variety of other chiral or achiral alkoxy groups to explore the impact of stereochemistry and steric bulk on the molecule's activity. The Williamson ether synthesis is a versatile method for this purpose, involving the reaction of 3-chloro-4-aminophenol with a suitable alkyl halide in the presence of a base. wikipedia.orgbyjus.com

Table 4: Examples of Analogues with Varied Alkoxy Groups

| Alkoxy Group | Alkyl Halide Reagent | Resulting Analogue |

| Isopropoxy | 2-Bromopropane | 3-Chloro-4-isopropoxyaniline |

| Cyclopentyloxy | Bromocyclopentane | 3-Chloro-4-(cyclopentyloxy)aniline |

| (R)-Pentan-2-yloxy | (S)-2-Bromopentane | 4-((R)-Pentan-2-yloxy)-3-chloroaniline |

| Benzyloxy | Benzyl bromide | 4-(Benzyloxy)-3-chloroaniline |

Modification of the Alkyl Chain Length and Branching

Varying the length and branching of the alkyl chain of the ether moiety can impact the lipophilicity and binding interactions of the resulting analogues. A systematic exploration can be conducted by employing a series of alkyl halides in the Williamson ether synthesis with 3-chloro-4-aminophenol.

Table 5: Analogues with Modified Alkyl Chains

| Alkyl Chain Modification | Alkyl Halide Reagent | Resulting Analogue |

| Shorter Chain | 1-Bromopropane | 3-Chloro-4-propoxyaniline |

| Longer Chain | 1-Bromohexane | 3-Chloro-4-(hexyloxy)aniline |

| Increased Branching | 1-Bromo-2,2-dimethylpropane | 3-Chloro-4-(neopentyloxy)aniline |

| Linear Isomer | 1-Bromobutane | 4-(Butoxy)-3-chloroaniline |

Synthesis of Condensed Heterocyclic Systems Incorporating the this compound Scaffold

The unique substitution pattern of this compound, featuring a bulky secondary alkoxy group and a chloro substituent, presents both opportunities and challenges in the synthesis of more complex, condensed heterocyclic systems. The electronic and steric properties of these substituents can significantly influence the reactivity of the aniline core and the regioselectivity of cyclization reactions. This section explores potential synthetic routes to benzannulated, spirocyclic, and bridged derivatives, drawing upon established methodologies in heterocyclic chemistry.

Benzannulated Derivatives

The fusion of additional aromatic or heteroaromatic rings to the this compound scaffold can lead to novel polycyclic structures with potential applications in materials science and medicinal chemistry. Classical and modern synthetic strategies can be adapted to achieve these transformations.

Quinoline (B57606) and Acridine (B1665455) Derivatives:

The Skraup and Combes syntheses are venerable methods for the construction of the quinoline ring system from anilines. nih.govwikipedia.orguop.edu.pkiipseries.orgresearchgate.netorganicreactions.org Similarly, the Bernthsen synthesis provides a route to acridines. pharmaguideline.comwikipedia.orgyoutube.comslideshare.netyoutube.com The application of these reactions to this compound would be expected to yield substituted quinolines and acridines, respectively.

In a hypothetical Skraup synthesis, the reaction of this compound with glycerol, sulfuric acid, and an oxidizing agent such as nitrobenzene (B124822) would be expected to produce a 7-(butan-2-yloxy)-8-chloroquinoline. The regiochemical outcome is dictated by the initial Michael addition of the aniline to acrolein, generated in situ from glycerol, followed by electrophilic cyclization onto the electron-rich benzene (B151609) ring.

The Combes quinoline synthesis, which involves the condensation of an aniline with a β-diketone under acidic conditions, offers a more versatile route to substituted quinolines. nih.goviipseries.orgwikipedia.orgresearchgate.netquimicaorganica.org For instance, the reaction of this compound with acetylacetone (B45752) would likely yield 7-(butan-2-yloxy)-8-chloro-2,4-dimethylquinoline. The regioselectivity of the cyclization is generally influenced by the steric hindrance of the substituents on the aniline ring. wikipedia.org

For the synthesis of acridine derivatives, the Bernthsen reaction, involving the condensation of a diarylamine with a carboxylic acid in the presence of a Lewis acid like zinc chloride, could be employed. pharmaguideline.comwikipedia.org A plausible two-step approach would first involve the synthesis of a diarylamine by coupling this compound with a suitable aryl partner, followed by the Bernthsen cyclization.

| Reaction | Reactants for this compound | Plausible Product |

| Skraup Synthesis | Glycerol, H₂SO₄, Nitrobenzene | 7-(Butan-2-yloxy)-8-chloroquinoline |

| Combes Synthesis | Acetylacetone, H⁺ | 7-(Butan-2-yloxy)-8-chloro-2,4-dimethylquinoline |

| Bernthsen Synthesis | N-(4-(butan-2-yloxy)-3-chlorophenyl)aniline, Benzoic Acid, ZnCl₂ | 1-(Butan-2-yloxy)-2-chloro-9-phenylacridine |

Phenothiazine (B1677639) Derivatives:

Phenothiazines are an important class of tricyclic heterocycles. A common synthetic route involves the cyclization of a diaryl sulfide, which can be prepared from an aniline. rsc.org A potential synthesis of a phenothiazine derivative from this compound could involve an initial ortho-thioarylation reaction. For example, reaction with a suitable 2-bromophenylthio source in the presence of a dual catalytic system could yield the corresponding diaryl sulfide. rsc.org Subsequent intramolecular cyclization, potentially via an Ullmann–Goldberg or Buchwald–Hartwig coupling, would then furnish the desired phenothiazine.

| Intermediate | Proposed Synthesis | Plausible Product |

| 2-((4-(Butan-2-yloxy)-3-chlorophenyl)amino)phenyl sulfide | Thioarylation of this compound | 2-(Butan-2-yloxy)-1-chlorophenothiazine |

Spirocyclic Systems and Bridged Derivatives

The construction of spirocyclic and bridged heterocyclic systems from this compound requires multi-step synthetic sequences to introduce the necessary functionalities for cyclization.

Spirocyclic Systems:

Spirocycles containing an aniline moiety can be synthesized through various strategies, including intramolecular Heck reactions. nih.govclockss.orgwikipedia.org To apply this to this compound, the aniline nitrogen would first need to be functionalized with a suitable tether containing a terminal alkene and an aryl or vinyl halide.

For example, N-alkylation of this compound with a bifunctional reagent, followed by attachment of an ortho-iodophenyl group, would generate a precursor for an intramolecular Heck reaction. Palladium-catalyzed cyclization of this precursor would be expected to form a spirocyclic oxindole (B195798) derivative. nih.gov The diastereoselectivity of such cyclizations can be influenced by the reaction conditions and the nature of the substituents. nih.gov

| Precursor Type | Key Reaction | Plausible Spirocyclic System |

| N-(o-Iodobenzyl)-N-(allyl)-4-(butan-2-yloxy)-3-chloroaniline | Intramolecular Heck Reaction | Spiro[dihydroindole-3,3'-piperidin]-2-one derivative |

Bridged Derivatives:

The synthesis of bridged heterocyclic systems often utilizes ring-closing metathesis (RCM) of a pre-formed heterocyclic core bearing two appropriately positioned alkenyl side chains. researchgate.netnih.govrsc.orgnih.gov To generate a bridged system incorporating the this compound scaffold, one could envision a strategy starting with the formation of a suitable N-heterocycle, such as a piperidine (B6355638) or pyrrolidine, which is then further elaborated.

A plausible, albeit lengthy, sequence could involve the initial synthesis of a di-alkenyl substituted aniline derivative. Cyclization to form a piperidine ring, followed by ring-closing metathesis, could then yield a bridged azabicyclic system. The success of the RCM step would be highly dependent on the catalyst used and the conformational flexibility of the di-alkenyl substituted heterocyclic intermediate.

| Precursor Type | Key Reaction Sequence | Plausible Bridged System |

| N,N-Diallyl-4-(butan-2-yloxy)-3-chloroaniline | Cyclization to piperidine, followed by Ring-Closing Metathesis | Bridged azabicyclic derivative |

Computational and Theoretical Investigations of this compound: A Search for Data

A comprehensive search of available scientific literature and chemical databases has revealed a significant gap in the computational and theoretical investigation of the chemical compound This compound . Despite the prevalence of computational studies on related aromatic amines and their derivatives, no specific research focusing on the quantum chemical properties, conformational analysis, or thermodynamic stability of this particular molecule could be identified.

Computational chemistry, particularly through methods like Density Functional Theory (DFT), has become an indispensable tool for predicting and understanding the behavior of molecules at the atomic level. Such studies provide valuable insights into the electronic structure, reactivity, and physical properties of chemical compounds. For a molecule like this compound, with its combination of an aniline core, a chloro substituent, and a bulky butoxy group, computational analysis would be crucial for elucidating its unique characteristics.

The Unexplored Computational Landscape

The requested detailed analysis, encompassing quantum chemical calculations and conformational space exploration, necessitates specific data that is not present in the public domain. Areas where data is currently lacking for this compound include:

Quantum Chemical Analysis (DFT Studies): There are no published DFT studies that would provide information on its electronic structure, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies and their distribution. Consequently, the HOMO-LUMO energy gap, a key indicator of chemical reactivity and stability, remains undetermined. Similarly, detailed analyses of charge distribution, electrostatic potentials, thermodynamic stability, and reaction energetics are absent from the scientific record.

Conformational Space Exploration and Energy Minimization: The flexible butoxy group attached to the aniline ring suggests the existence of multiple stable conformers. A thorough computational investigation would be required to identify these low-energy conformations and understand the intramolecular interactions, such as hydrogen bonding or steric hindrance, that govern their relative stability. Furthermore, the rotational barriers around the C-O and C-C bonds of the butoxy group, which define the molecule's rotational isomerism, have not been computationally explored.

Future Directions

The absence of computational data for this compound presents an opportunity for future research. A dedicated computational study employing DFT and other theoretical methods would be invaluable for building a comprehensive understanding of this compound. Such an investigation would not only fill the current knowledge gap but also provide a theoretical framework for potential applications in various fields of chemistry.

Computational and Theoretical Investigations of 4 Butan 2 Yloxy 3 Chloroaniline and Its Derivatives

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling, particularly using Density Functional Theory (DFT), is a powerful tool for elucidating the intricate details of chemical reaction mechanisms. For the synthesis of 4-(Butan-2-yloxy)-3-chloroaniline, key steps can be modeled to understand the energetics and feasibility of different reaction pathways.

The synthesis of this compound typically involves the etherification of a phenolic precursor, such as 3-chloro-4-aminophenol, with a suitable butylating agent, which is a variation of the Williamson ether synthesis. Another crucial step is the reduction of a nitro group to an aniline (B41778). Computational analysis of these steps involves locating the transition state (TS) structures and calculating their corresponding activation energies.

A plausible synthetic route involves the etherification of 3-chloro-4-nitrophenol (B188101) followed by the reduction of the nitro group. The etherification step, a nucleophilic substitution reaction, can be computationally modeled to determine the transition state. In a typical SN2 reaction, the transition state would feature a partially formed bond between the phenoxide oxygen and the butyl group's carbon, and a partially broken bond between the carbon and a leaving group.

Table 1: Hypothetical Transition State Analysis for the Etherification of 3-chloro-4-nitrophenol

| Reaction Step | Reactants | Transition State (TS) Description | Products |

| Etherification | 3-chloro-4-nitrophenoxide, 2-bromobutane | Trigonal bipyramidal geometry at the C2 of the butane (B89635) chain, with partial bonds to the oxygen of the phenoxide and the bromine atom. | 4-(Butan-2-yloxy)-3-chloronitrobenzene, Bromide ion |

This table is a hypothetical representation based on established mechanisms for Williamson ether synthesis and is intended for illustrative purposes.

By mapping the potential energy surface of the reaction, computational models can delineate the entire reaction pathway, from reactants through transition states to products. This mapping allows for the comparison of different possible routes and the identification of the most energetically favorable pathway.

For the synthesis of this compound, two primary pathways can be considered:

Pathway A: Nitration of a chloro-butoxybenzene derivative, followed by reduction.

Pathway B: Etherification of a 3-chloro-4-nitrophenol, followed by reduction.

Computational kinetic studies can be performed by calculating the rate constants for each elementary step using transition state theory. The rate constant (k) is related to the Gibbs free energy of activation (ΔG‡) by the Eyring equation. DFT studies on the chlorination of aniline have shown that the reaction is under kinetic control, with the stability of the intermediate Wheland complex determining the regioselectivity. sioc-journal.cnresearchgate.net A similar approach could be applied to model the synthetic steps of this compound.

Prediction of Spectroscopic Signatures (Non-Experimental)

Computational methods are highly effective in predicting the spectroscopic signatures of molecules, which can aid in their identification and characterization.

DFT calculations can be used to predict the vibrational frequencies of a molecule, which correspond to the peaks in its infrared (IR) spectrum. These calculations involve optimizing the molecular geometry and then computing the second derivatives of the energy with respect to the atomic coordinates. Theoretical studies on similar molecules, such as 4-chloro-2-bromoaniline, have demonstrated that DFT methods like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)) can provide accurate predictions of vibrational frequencies. globalresearchonline.net

Similarly, Time-Dependent DFT (TD-DFT) can be used to predict the electronic absorption spectra (UV-Vis). This method calculates the excitation energies and oscillator strengths of electronic transitions. Studies on substituted phenols have shown that TD-DFT can accurately predict the shifts in absorption maxima due to different substituents. researchgate.net

Table 2: Predicted Vibrational and Electronic Spectra for a Representative Chloro-alkoxy-aniline

| Spectroscopic Technique | Predicted Wavenumber/Wavelength | Assignment |

| IR | ~3400-3500 cm⁻¹ | N-H stretching |

| IR | ~3000-3100 cm⁻¹ | Aromatic C-H stretching |

| IR | ~2850-2960 cm⁻¹ | Aliphatic C-H stretching |

| IR | ~1200-1260 cm⁻¹ | Aryl-O stretching |

| UV-Vis | ~240 nm | π → π* transition |

| UV-Vis | ~290 nm | n → π* transition |

Note: These are representative values for a generic chloro-alkoxy-aniline and are intended for illustrative purposes as specific data for this compound is not available.

The prediction of NMR chemical shifts is another powerful application of computational chemistry. The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a common approach for calculating NMR shielding tensors, from which chemical shifts can be derived. researchgate.net The accuracy of these predictions can be very high, often with mean absolute errors of less than 0.2 ppm for ¹H and 1-2 ppm for ¹³C chemical shifts. nrel.govrsc.org

Table 3: Hypothetical Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic CH (ortho to NH₂) | 6.7 - 6.9 | 115 - 120 |

| Aromatic CH (meta to NH₂) | 6.5 - 6.7 | 118 - 122 |

| Aromatic C-Cl | - | 120 - 125 |

| Aromatic C-O | - | 145 - 150 |

| Aromatic C-NH₂ | - | 140 - 145 |

| Butoxy CH | 4.2 - 4.5 | 75 - 80 |

| Butoxy CH₂ | 1.6 - 1.8 | 28 - 32 |

| Butoxy CH₃ (terminal) | 0.9 - 1.1 | 10 - 14 |

| Butoxy CH₃ (on chiral center) | 1.2 - 1.4 | 18 - 22 |

| NH₂ | 3.5 - 4.5 | - |

This table presents hypothetical chemical shift ranges based on known values for similar functional groups and is for illustrative purposes.

Quantitative Structure-Property Relationship (QSPR) Modeling for Theoretical Descriptors

QSPR models are mathematical equations that relate the chemical structure of a series of compounds to a particular property. These models are built using a set of molecular descriptors, which are numerical values that encode different aspects of the molecular structure.

For this compound and its derivatives, QSPR models could be developed to predict various properties such as boiling point, solubility, or biological activity. The first step in building a QSPR model is the calculation of a wide range of molecular descriptors. These can include:

Constitutional descriptors: Molecular weight, number of atoms, etc.

Topological descriptors: Connectivity indices that describe the branching of the molecule.

Geometric descriptors: Molecular surface area, volume, etc.

Quantum-chemical descriptors: Dipole moment, HOMO/LUMO energies, partial atomic charges, etc. chemrxiv.org

Once the descriptors are calculated, statistical methods such as multiple linear regression (MLR) or machine learning algorithms are used to build the QSPR model. ualberta.canih.gov For instance, a QSPR study on aniline derivatives used descriptors like molecular volume, total energy, and surface area to model viscosity. nrel.gov

Table 4: Examples of Theoretical Descriptors for QSPR Modeling of Substituted Anilines

| Descriptor Type | Example Descriptor | Relevance to Property |

| Electronic | HOMO/LUMO Energies | Reactivity, Electron donating/accepting ability |

| Electronic | Partial charge on Nitrogen | Basicity, Hydrogen bonding capability |

| Steric | Molecular Volume | Bulkiness, Interaction with binding sites |

| Lipophilic | LogP | Membrane permeability, Solubility |

This systematic computational approach provides a powerful framework for understanding and predicting the chemical behavior and properties of this compound, paving the way for its targeted application in various fields of chemical science.

Applications As a Synthetic Intermediate in Advanced Chemical Synthesis

Precursor for Specialty Organic Chemicals

The reactivity of the amino group, coupled with the directing effects of the chloro and alkoxy substituents, allows 4-(Butan-2-yloxy)-3-chloroaniline to be a foundational element in the synthesis of a range of specialty chemicals.